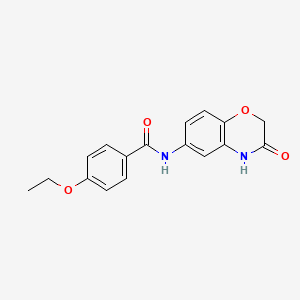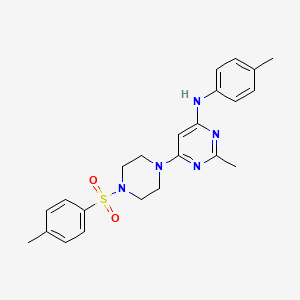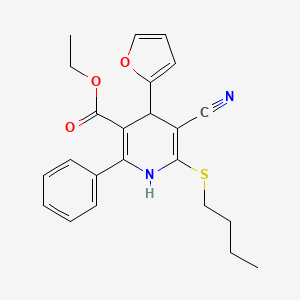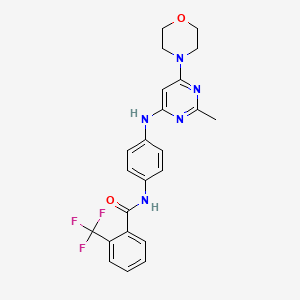![molecular formula C32H31N5O3 B11336830 {4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11336830.png)
{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[7-(4-etoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-metoxifenil)metanona es un compuesto orgánico complejo que pertenece a la clase de pirrolopirimidinas. Este compuesto se caracteriza por su estructura única, que incluye un núcleo de pirrolo[2,3-d]pirimidina, sustituido con grupos etoxifenilo, fenilo, piperazinilo y metoxifenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de {4-[7-(4-etoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-metoxifenil)metanona generalmente implica reacciones orgánicas de múltiples pasos. Los pasos clave incluyen:
Formación del núcleo de pirrolo[2,3-d]pirimidina: Esto se puede lograr mediante la ciclación de precursores apropiados en condiciones ácidas o básicas.
Reacciones de sustitución: La introducción de los grupos etoxifenilo y fenilo se puede llevar a cabo mediante reacciones de sustitución electrofílica aromática.
Introducción de piperazina: La porción de piperazina se puede introducir mediante reacciones de sustitución nucleofílica.
Adición de metoxifenilo: El paso final implica la adición del grupo metoxifenilo, que se puede lograr mediante reacciones de acoplamiento utilizando reactivos como catalizadores de paladio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo, la detección de alto rendimiento de las condiciones de reacción y el uso de técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos piperazina y fenilo, utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden realizar en el núcleo de pirimidina utilizando agentes reductores como hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir varias reacciones de sustitución, como la sustitución nucleofílica en el nitrógeno de piperazina o la sustitución electrofílica en los anillos aromáticos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno y otros agentes oxidantes.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Reactivos halogenados, catalizadores de paladio para reacciones de acoplamiento.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
Química
En química, {4-[7-(4-etoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-metoxifenil)metanona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como agente farmacológico. Sus interacciones con varios objetivos biológicos, como enzimas y receptores, son de particular interés.
Medicina
En medicina, el compuesto se investiga por sus posibles aplicaciones terapéuticas. Puede exhibir actividad contra ciertas enfermedades, incluidos el cáncer y los trastornos neurológicos, debido a su capacidad para modular vías moleculares específicas.
Industria
En el sector industrial, el compuesto se explora por su posible uso en el desarrollo de materiales avanzados, como polímeros y revestimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de {4-[7-(4-etoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-metoxifenil)metanona implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores y otras proteínas involucradas en vías biológicas clave. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación de células cancerosas, exhibiendo así propiedades anticancerígenas.
Comparación Con Compuestos Similares
Compuestos similares
- {4-[7-(4-metoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-etoxifenil)metanona
- {4-[7-(4-etoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-hidroxifenil)metanona
- {4-[7-(4-etoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-clorofenil)metanona
Singularidad
La singularidad de {4-[7-(4-etoxifenil)-5-fenil-7H-pirrolo[2,3-d]pirimidin-4-il]piperazin-1-il}(4-metoxifenil)metanona radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes patrones de reactividad, afinidades de unión y actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C32H31N5O3 |
|---|---|
Peso molecular |
533.6 g/mol |
Nombre IUPAC |
[4-[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C32H31N5O3/c1-3-40-27-15-11-25(12-16-27)37-21-28(23-7-5-4-6-8-23)29-30(33-22-34-31(29)37)35-17-19-36(20-18-35)32(38)24-9-13-26(39-2)14-10-24/h4-16,21-22H,3,17-20H2,1-2H3 |
Clave InChI |
RFYCWRVIWJPHHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-N-(4-methylphenyl)-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B11336749.png)

![N-(1-methoxypropan-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336762.png)

![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-propylacetamide](/img/structure/B11336776.png)


![7-(4-methylphenyl)-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11336795.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336823.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11336828.png)
![5-(3-fluoro-4-methylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11336833.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B11336839.png)
![3-(4-methoxybenzyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11336840.png)
